1,1,5-Trimethoxy-2,6-dimethylheptane
Description
For instance, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-11-1), a compound with methoxy and methyl substituents, shares functional group similarities and industrial relevance. This branched ether-alcohol hybrid is noted for its high octane number, making it valuable as a gasoline additive to improve combustion efficiency and reduce knocking . Its low volatility and solubility in organic solvents also enable applications in fragrances and organic synthesis .
Properties
CAS No. |
62597-31-3 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,1,5-trimethoxy-2,6-dimethylheptane |
InChI |
InChI=1S/C12H26O3/c1-9(2)11(13-4)8-7-10(3)12(14-5)15-6/h9-12H,7-8H2,1-6H3 |
InChI Key |
HNJDEZDLBUYSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)C(OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituent positions and functional groups:
| Compound Name | CAS Number | Substituents | Key Functional Groups |
|---|---|---|---|
| 1,1,5-Trimethoxy-2,6-dimethylheptane | Not Provided | Methoxy (1,1,5), Methyl (2,6) | Ether, Alkyl Branches |
| 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | 129228-11-1 | Methoxymethyl (3,3), Methyl (2,6) | Ether, Alcohol, Alkyl Branches |
| 2,6-Dimethylheptane | 1072-05-5 | Methyl (2,6) | Alkyl Branches |
| 2,5-Dimethylheptane | Not Provided | Methyl (2,5) | Alkyl Branches |
Key Observations :
- Oxygenated vs. Non-Oxygenated: The methoxy/methoxymethyl groups in the trimethoxy and bis-methoxymethyl derivatives enhance polarity and reduce volatility compared to purely hydrocarbon analogs like 2,6-dimethylheptane .
- Branching Effects : Increased branching (e.g., 2,6-dimethylheptane vs. 2,5-dimethylheptane) improves octane ratings in fuels but may reduce energy density .
Physical and Chemical Properties
Data from fuel and emissions studies highlight critical differences:
*Estimated based on hydrocarbon analogs.
Key Findings :
- Oxygenated Compounds: The bis-methoxymethyl derivative’s low volatility and high octane number make it superior for clean combustion and reduced particulate emissions compared to non-oxygenated isomers .
- Emissions Profile: Non-oxygenated dimethylheptanes (e.g., 2,5-dimethylheptane) are linked to higher VOC emissions in vehicle interiors, suggesting oxygenated variants may mitigate environmental release .
Reactivity and Environmental Impact
- Combustion Behavior : Oxygenated compounds like 3,3-bis(methoxymethyl)-2,6-dimethylheptane exhibit slower oxidation kinetics, reducing soot formation compared to 2,6-dimethylheptane .
- Environmental Persistence : Methoxy groups may enhance biodegradability relative to purely aliphatic structures, though long-term ecotoxicological data is lacking .
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